Cas no 473732-73-9 (cyclopentyl(5-methylfuran-2-yl)methanamine)

cyclopentyl(5-methylfuran-2-yl)methanamine structure
473732-73-9 structure
Product Name:cyclopentyl(5-methylfuran-2-yl)methanamine
CAS No:473732-73-9
MF:C11H17NO
MW:179.258783102036
CID:1071937
PubChem ID:58736214
Update Time:2025-04-20

cyclopentyl(5-methylfuran-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine
    • cyclopentyl(5-methylfuran-2-yl)methanamine
    • EN300-101940
    • Z852745186
    • SCHEMBL12087041
    • 473732-73-9
    • AKOS010983086
    • cyclopentyl-(5-methylfuran-2-yl)methanamine
    • CS-0281158
    • Inchi: 1S/C11H17NO/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3
    • InChI Key: JENIPKUBWPSVHM-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C(C1CCCC1)N

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 39.2Ų

cyclopentyl(5-methylfuran-2-yl)methanamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

cyclopentyl(5-methylfuran-2-yl)methanamine Pricemore >>

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